![molecular formula C12H15NO2S B2716667 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid CAS No. 1041059-16-8](/img/structure/B2716667.png)
2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various laboratory experiments .Scientific Research Applications
Synthesis and Solution Behavior
One foundational aspect of research on this compound is its synthetic routes and behavior in solutions. A study by Refouvelet et al. (1994) demonstrated the synthesis of thiazolidine-2,4-dicarboxylic acid through the condensation of glyoxylic acid with L(-)R-cysteine, revealing insights into its in-solution behavior and the stereoselectivity of its esterification process. This research underpins the understanding of thiazolidine derivatives' synthesis and their potential applications in creating more complex molecules (Refouvelet, J. Robert, J. Couquelet, P. Tronche, 1994).
Lanthanide Metal-Organic Frameworks
In the realm of materials science, Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based ligands. These frameworks exhibited sharp emission bands sensitive to benzaldehyde-based derivatives, positioning them as potential fluorescence sensors for chemical detection. Such applications demonstrate the broader utility of thiazolidine derivatives in developing advanced sensing materials (Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015).
Heterocyclic γ-Amino Acids
Another notable application is in the synthesis of heterocyclic γ-amino acids, as reported by Mathieu et al. (2015). Their work on 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) showcases a method for creating constrained heterocyclic γ-amino acids that mimic protein secondary structures. This chemical innovation paves the way for designing peptides and proteins with tailored functions, underscoring the chemical versatility of thiazolidine derivatives (Mathieu, C. Bonnel, N. Masurier, L. Maillard, Jean Martínez, V. Lisowski, 2015).
Anticancer Activity
In medicinal chemistry, the synthesis and evaluation of thiazolidinone substituted benzothiazole-6-carboxylic acid derivatives have been explored for their anticancer activities. Prabhu et al. (2015) synthesized a series of these derivatives and assessed their in vitro anticancer activity against human cervical cancer cell lines, highlighting the potential therapeutic applications of thiazolidine derivatives in cancer treatment (Prabhu, T. Panneerselvam, C. Shastry, A. Sivakumar, S. Pande, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGOGLHWOAHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NC(CS2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylic Acid |
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